2-(4-(Methoxycarbonyl)bicyclo[2.1.1]hexan-1-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-(Methoxycarbonyl)bicyclo[211]hexan-1-yl)acetic acid is a bicyclic compound with a unique structure that includes a methoxycarbonyl group and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Methoxycarbonyl)bicyclo[2.1.1]hexan-1-yl)acetic acid typically involves the use of photochemistry to access new building blocks via [2+2] cycloaddition reactions . This method allows for the efficient and modular preparation of 1,2-disubstituted bicyclo[2.1.1]hexane modules, which can be further derivatized through various transformations .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-(4-(Methoxycarbonyl)bicyclo[2.1.1]hexan-1-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
2-(4-(Methoxycarbonyl)bicyclo[2.1.1]hexan-1-yl)acetic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and new chemical entities.
Biology: Its unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2-(4-(Methoxycarbonyl)bicyclo[2.1.1]hexan-1-yl)acetic acid exerts its effects involves its interaction with molecular targets and pathways. The compound’s bicyclic structure allows it to fit into specific binding sites, influencing biological activity and chemical reactivity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.2]octane-1,4-dicarboxylic acid: Another bicyclic compound with similar structural features.
Polysubstituted bicyclo[2.1.1]hexanes: These compounds share the bicyclic core but differ in their substitution patterns.
Uniqueness
2-(4-(Methoxycarbonyl)bicyclo[2.1.1]hexan-1-yl)acetic acid is unique due to its specific combination of functional groups and its potential for diverse chemical transformations. Its methoxycarbonyl and acetic acid moieties provide distinct reactivity compared to other bicyclic compounds, making it valuable for various scientific and industrial applications.
Properties
IUPAC Name |
2-(4-methoxycarbonyl-1-bicyclo[2.1.1]hexanyl)acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O4/c1-14-8(13)10-3-2-9(5-10,6-10)4-7(11)12/h2-6H2,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUTFDHWPZLMZMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CCC(C1)(C2)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.